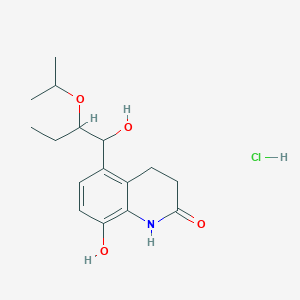
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride is a complex organic compound with a unique structure that includes a quinolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the quinolinone core through cyclization reactions.
- Introduction of the hydroxy and propan-2-yloxybutyl groups via selective functionalization reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for large-scale synthesis.
化学反応の分析
Types of Reactions
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted quinolinones.
科学的研究の応用
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
- Binding to enzymes or receptors, thereby modulating their activity.
- Interfering with cellular processes such as DNA replication or protein synthesis.
- Inducing oxidative stress or apoptosis in target cells.
類似化合物との比較
Similar Compounds
- 8-hydroxy-5-(1-hydroxy-2-(isopropylamino)butyl)-2(1H)-quinolinone
- 8-hydroxy-5-(1-hydroxy-2-(1-methylethyl)amino)butyl)-2(1H)-quinolinone
Uniqueness
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C16H24ClNO4 |
|---|---|
分子量 |
329.82 g/mol |
IUPAC名 |
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-4-13(21-9(2)3)16(20)11-5-7-12(18)15-10(11)6-8-14(19)17-15;/h5,7,9,13,16,18,20H,4,6,8H2,1-3H3,(H,17,19);1H |
InChIキー |
YGKQEUZFDXGJOL-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C1=C2CCC(=O)NC2=C(C=C1)O)O)OC(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


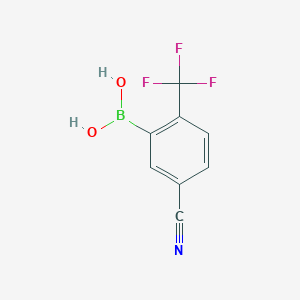
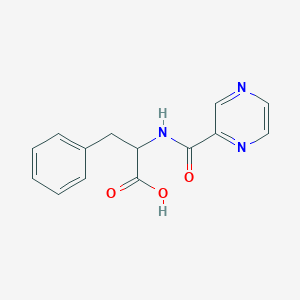
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
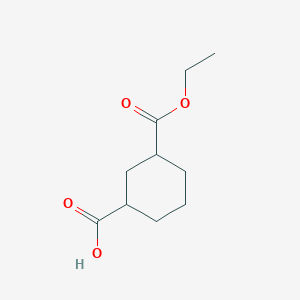

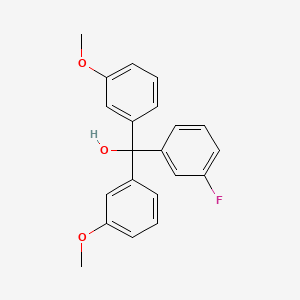

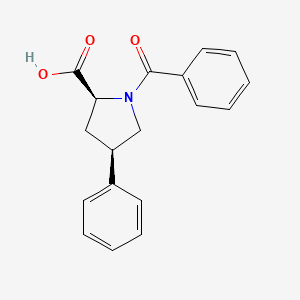
![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)
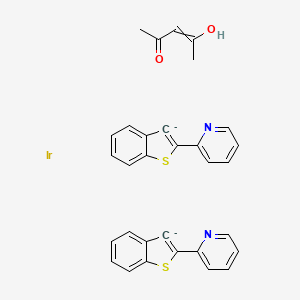
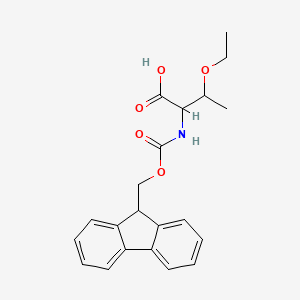
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
